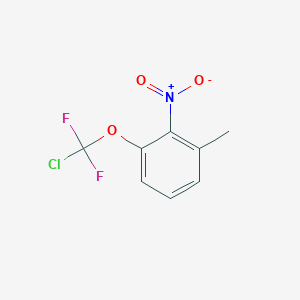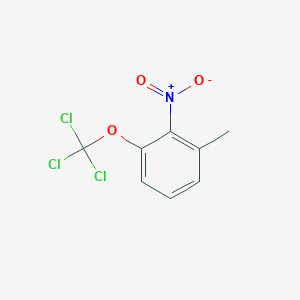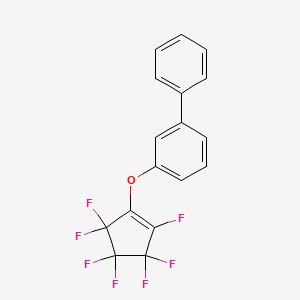
1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a heptafluorocyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Heptafluorocyclopentene Ring: The heptafluorocyclopentene ring can be introduced via a cycloaddition reaction, where a suitable diene reacts with a fluorinated alkene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene has several scientific research applications:
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene depends on its specific application:
Materials Science: The compound’s electronic properties allow it to interact with other molecules and materials, influencing their behavior and performance.
Organic Chemistry: It can act as a reactive intermediate in various chemical reactions, facilitating the formation of new bonds and structures.
Biology and Medicine: If the compound or its derivatives exhibit biological activity, they may interact with specific molecular targets, such as enzymes or receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
- 1-(3-Methoxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
- 1-(3-Amino-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
Uniqueness
1-(3-Oxy-1,1-biphenyl)-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene is unique due to the presence of the oxy group on the biphenyl moiety and the heptafluorocyclopentene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy-3-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F7O/c18-13-14(16(21,22)17(23,24)15(13,19)20)25-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCVKAUUHOFPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC3=C(C(C(C3(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
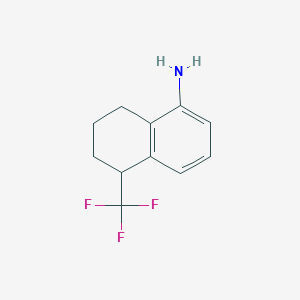
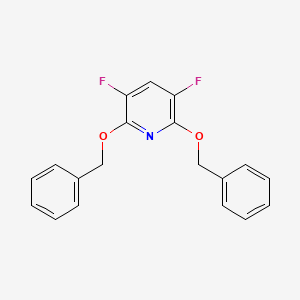

![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)
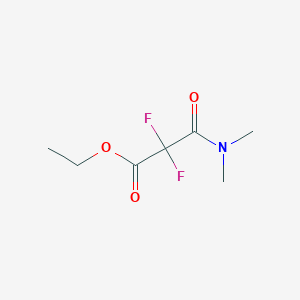

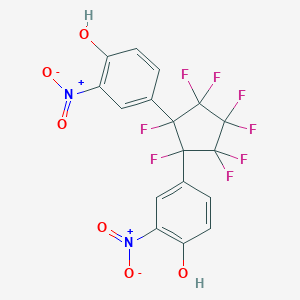
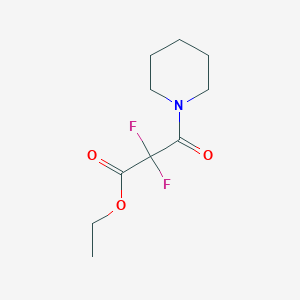
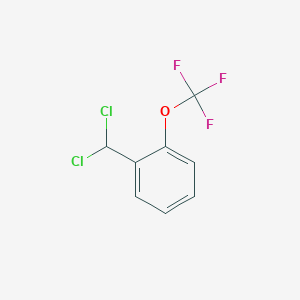
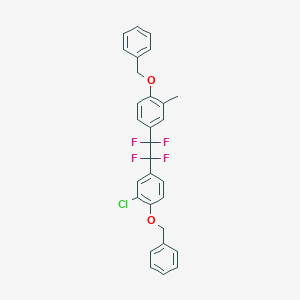
![4,4'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]dibenzoic acid disodium salt](/img/structure/B6312110.png)
